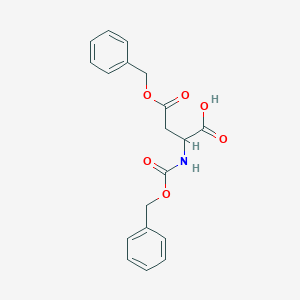

5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

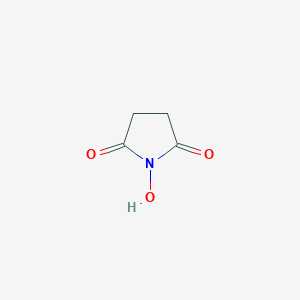

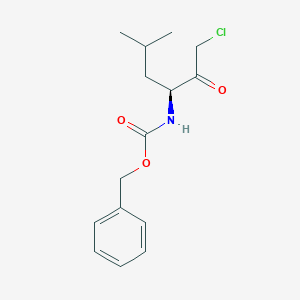

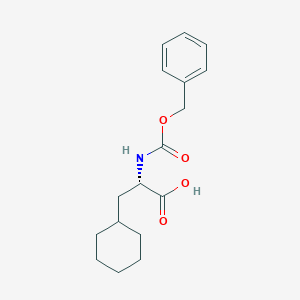

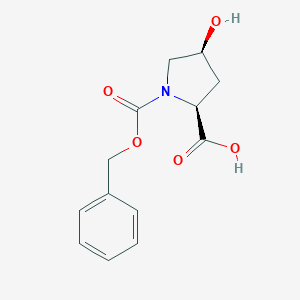

5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate is a synthetic compound with a complex structure. It belongs to the class of organic molecules and is often studied for its potential applications in various fields.

Synthesis Analysis

The synthesis of this compound involves several steps, including esterification , nitration , and amidation . Researchers have developed various synthetic routes to access it, optimizing yields and purity. These methods are documented in scientific literature.

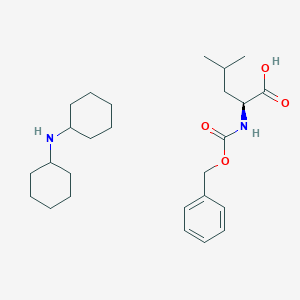

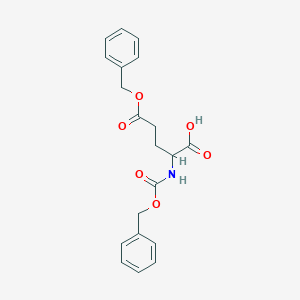

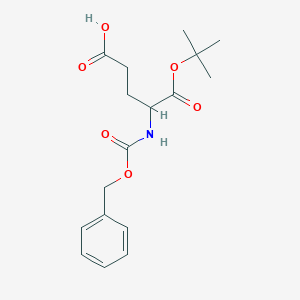

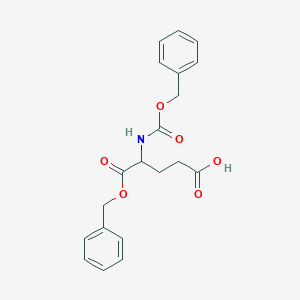

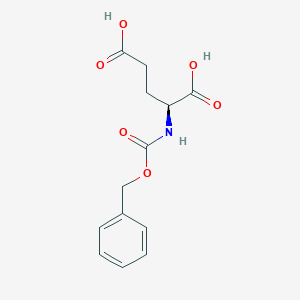

Molecular Structure Analysis

The molecular formula of 5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate is C~24~H~20~N~2~O~7~ . Its structure comprises a central pentanedioate core with benzyl, nitrophenyl, and phenylmethoxycarbonylamino substituents. The stereochemistry at the chiral center (2S) is crucial for its biological activity.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including hydrolysis , reduction , and ester cleavage . Researchers have investigated its reactivity under different conditions, shedding light on its behavior in various environments.

Physical And Chemical Properties Analysis

- Melting Point : The compound exhibits a specific melting point, which can vary based on its crystalline form.

- Solubility : It may dissolve in certain organic solvents but remain insoluble in water.

- Color and Odor : Depending on the specific derivative, it may appear as a white to yellow powder or crystalline solid with a characteristic odor.

科学研究应用

Catalysis and Green Chemistry

Recent advances in catalysis highlight the potential application of various intermediates for the selective hydrogenation of furfural and its derivatives to pentanediol, a high-value chemical with extensive applications. The design and application of catalysts are critical, with research focusing on the synthesis of 1,2-PeD and 1,5-PeD from furfural derivatives, emphasizing the importance of catalyst type, reaction mechanisms, and the synergy between active metals and doped transition metal oxides (Tan et al., 2021).

Biomedical Research

In the field of biomedical research, specific compounds have been studied for their potential therapeutic applications, including the modulation of ion transport in human kidney cell lines. This research has implications for the treatment of hypertensive states and respiratory distress, highlighting the importance of understanding the mechanisms of action of various compounds (Bernardinelli et al., 2016).

Material Science

The synthesis and characterization of methylene-linked liquid crystal dimers reveal insights into the properties and applications of novel liquid crystalline materials. Such materials have potential applications in display technologies and sensors, with research focusing on the transition properties and phase behavior of these compounds (Henderson & Imrie, 2011).

Green Chemistry Synthesis

A practical synthesis of 5,5′-Methylene-bis(benzotriazole) demonstrates the importance of developing environmentally benign and efficient methods for preparing key intermediates. Such compounds have applications in the manufacture of metal passivators and light-sensitive materials, underscoring the role of green chemistry in industrial applications (Gu et al., 2009).

Drug Discovery

The discovery and investigation of specific antineoplastic agents illustrate the role of novel compounds in the development of cancer therapies. These studies focus on the cytotoxic properties, tumor-selective toxicity, and mechanisms of action, highlighting the potential of these compounds as drug candidates (Hossain et al., 2020).

Environmental Chemistry

Research on the degradation of acetaminophen by advanced oxidation processes provides insights into the pathways, by-products, and biotoxicity of pharmaceutical compounds in the environment. This research contributes to the understanding of environmental impacts and the development of methods for treating pharmaceutical pollution (Qutob et al., 2022).

安全和危害

As with any chemical compound, safety precautions are essential. Researchers handling 5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate should follow established protocols for personal protective equipment , ventilation , and safe disposal . Additionally, its potential toxicity and environmental impact warrant further investigation.

未来方向

Future research should focus on:

- Biological Activity : Investigating its potential as a drug candidate or bioactive molecule.

- Structural Modifications : Designing derivatives with improved properties.

- Mechanistic Studies : Unraveling its interactions at the molecular level.

属性

IUPAC Name |

5-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O8/c29-24(34-17-19-7-3-1-4-8-19)16-15-23(27-26(31)35-18-20-9-5-2-6-10-20)25(30)36-22-13-11-21(12-14-22)28(32)33/h1-14,23H,15-18H2,(H,27,31)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARQXTFBGGEDHC-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。